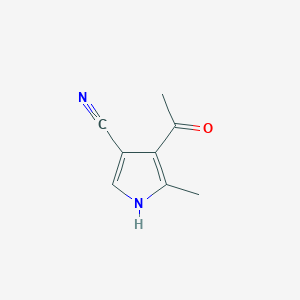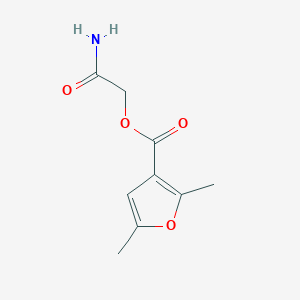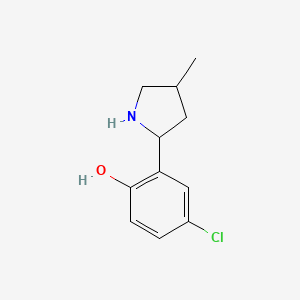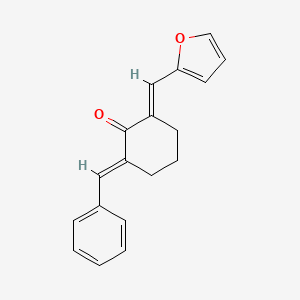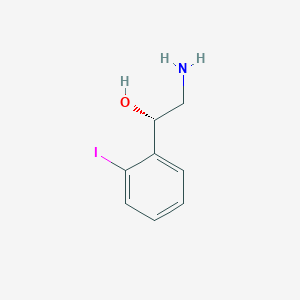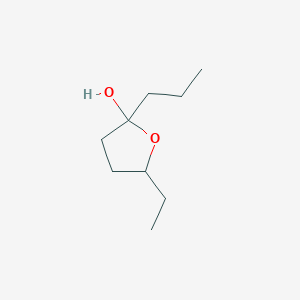
5-Ethyl-2-propyltetrahydrofuran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-propyltetrahydrofuran-2-ol is an organic compound belonging to the class of tetrahydrofurans, which are cyclic ethers. This compound features a tetrahydrofuran ring substituted with ethyl and propyl groups, as well as a hydroxyl group. Tetrahydrofurans are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 5-ethyl-2-propyl-1,4-butanediol, under acidic conditions. The reaction typically proceeds via intramolecular nucleophilic substitution, forming the tetrahydrofuran ring.
Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step introduces the hydroxyl group at the desired position on the tetrahydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation of suitable precursors. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be employed to facilitate the hydrogenation process, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-propyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form corresponding alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
5-Ethyl-2-propyltetrahydrofuran-2-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-propyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The tetrahydrofuran ring provides stability and rigidity, enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the ethyl and propyl substitutions.
2-Methyltetrahydrofuran: Similar structure with a methyl group instead of ethyl and propyl groups.
2,5-Dimethyltetrahydrofuran: Contains two methyl groups on the tetrahydrofuran ring.
Uniqueness
5-Ethyl-2-propyltetrahydrofuran-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
5-ethyl-2-propyloxolan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-3-6-9(10)7-5-8(4-2)11-9/h8,10H,3-7H2,1-2H3 |
Clé InChI |
CMRUJROLMPJNQU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC(O1)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


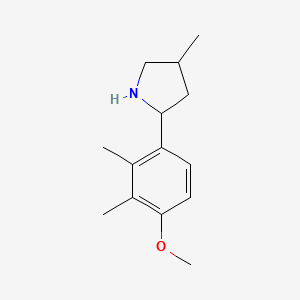


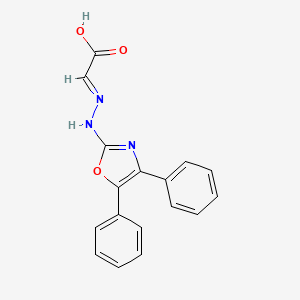

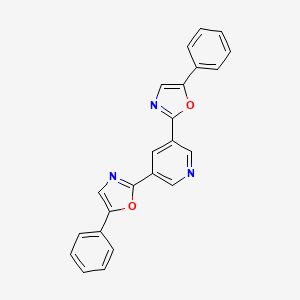
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
